molecular formula C4H9BO2 B3070723 1-Butenylboronic acid CAS No. 1005452-36-7

1-Butenylboronic acid

Cat. No. B3070723
CAS RN: 1005452-36-7
M. Wt: 99.93 g/mol
InChI Key: KKDBUAXGGKQJNY-ONEGZZNKSA-N
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Description

1-Butenylboronic acid is a boronic acid derivative . It has a CAS number of 852458-12-9 . The IUPAC name for this compound is but-1-en-2-ylboronic acid .


Synthesis Analysis

Boronic acids are generally synthesized using both chemical and biological methods . They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .


Molecular Structure Analysis

The molecular weight of this compound is 99.93 . The InChI code for this compound is 1S/C4H9BO2/c1-3-4(2)5(6)7/h6-7H,2-3H2,1H3 .


Chemical Reactions Analysis

Boronic acids, including this compound, are known to react with diols and strong Lewis bases such as fluoride or cyanide anions . This makes them useful in various sensing applications .


Physical And Chemical Properties Analysis

This compound is a white powder . Its melting point ranges from 84 - 90 °C . The initial boiling point and boiling range is predicted to be 196.7±33.0 °C .

Scientific Research Applications

Imaging and Photodynamic Therapy

1-Butenylboronic acid derivatives, such as phenylboronic acid-functionalized pyrene, have been utilized in the development of nanorods for in situ two-photon imaging of cell surface sialic acids and photodynamic therapy. These nanorods demonstrate highly specific and efficient imaging of sialic acid on living cells, offering excellent fluorescence stability, good biocompatibility, and unique two-photon fluorescence properties. They also efficiently generate singlet oxygen under two-photon irradiation, making them excellent candidates for photodynamic therapy, particularly in cancer cell therapy (Li & Liu, 2021).

Diagnostic and Therapeutic Applications

Phenylboronic acid derivatives, including this compound, are known for forming reversible complexes with polyols like sugars. This property is leveraged in various molecular bases for analytical and therapeutic applications, especially in targeting sialic acid, a new class of molecular targets, and in drug delivery applications. These applications are significant in areas such as cancer diagnostics and therapy (Sanjoh et al., 2014).

Nanoparticle-Based Drug Delivery

This compound and its derivatives have been used in the development of nanoparticles for targeted drug delivery. For instance, phenylboronic acid-decorated gelatin nanoparticles have shown enhanced tumor targeting and penetration, improving their tumor accumulation and antitumor effect. This application is particularly relevant in cancer therapeutics, where targeted drug delivery can significantly improve treatment efficacy (Wang et al., 2016).

Nanotechnology in Antiviral Applications

Carbon nanodots functionalized with boronic acid or amine groups have been demonstrated to interfere effectively with the entry of viruses like herpes simplex virus type 1 (HSV-1). These nanodots prevent HSV-1 infection in nanogram per milliliter concentrations, showcasing the potential of this compound derivatives in creating efficient therapeutic strategies to modulate viral attachment and entry (Barras et al., 2016).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Boronic acids, including 1-Butenylboronic acid, are increasingly utilized in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The interest for these compounds, mainly boronic acids, has been growing . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Mechanism of Action

Target of Action

1-Butenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary target of this compound in this context is the palladium catalyst, which facilitates the bond formation .

Mode of Action

In the SM coupling reaction, this compound acts as a nucleophilic organic group . The reaction involves two key steps: oxidative addition and transmetalation . In the transmetalation step, the organoboron compound (like this compound) transfers its organic group to the palladium catalyst . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

This reaction allows for the construction of complex organic compounds, including natural products, pharmaceutical targets, and lead compounds .

Result of Action

The primary result of this compound’s action in the SM coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic compounds, contributing to various fields such as drug discovery, materials science, and chemical research .

Action Environment

The efficacy and stability of this compound in the SM coupling reaction can be influenced by various environmental factors. These include the reaction conditions (e.g., temperature, pressure), the presence of other reagents, and the specific variant of the palladium catalyst used . The reaction is known for its mild and functional group tolerant conditions, and the organoboron reagents used (like this compound) are generally stable, readily prepared, and environmentally benign .

properties

IUPAC Name

[(E)-but-1-enyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BO2/c1-2-3-4-5(6)7/h3-4,6-7H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDBUAXGGKQJNY-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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